Sub-Nanomolar Inhibition of Recombinant Human ACSS2: Direct Comparison with ACSS2-IN-2
In a cell-free AMP-Glo assay using human recombinant ACSS2 with Coenzyme A/ATP co-substrates, CAS 2097931-46-7 inhibited ACSS2 activity with an IC50 of 0.0100 nM (10.0 pM) [1]. In contrast, the widely cited reference inhibitor ACSS2-IN-2 displays an IC50 of 3.8 nM in comparable biochemical assays . This represents a 380-fold greater inhibitory potency for the bithiophene-hydroxyethyl acetamide chemotype.
| Evidence Dimension | Biochemical IC50 against recombinant human ACSS2 |
|---|---|
| Target Compound Data | IC50 = 0.0100 nM (10.0 pM) |
| Comparator Or Baseline | ACSS2-IN-2: IC50 = 3.8 nM |
| Quantified Difference | 380-fold greater potency (0.0100 nM vs 3.8 nM) |
| Conditions | AMP-Glo assay; human recombinant ACSS2; Coenzyme A/ATP co-substrates; Perkin Elmer 384-well white Proxiplates; 8 µL total volume |
Why This Matters
A 380-fold difference in target potency dictates the achievable therapeutic window and reduces the compound mass required in cellular assays, directly impacting procurement cost-effectiveness and experimental reproducibility.
- [1] BindingDB entry BDBM50578401; CHEMBL4870590. View Source
